3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline is a substituted aniline derivative commonly employed in medicinal chemistry as a building block for more complex molecules with potential biological activity. Its structure contains a pyrrolidine ring linked to an aniline core via an ethoxy chain. This moiety is often incorporated into molecules targeting specific biological receptors, particularly G protein-coupled receptors (GPCRs) [].
3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline is an organic compound characterized by a methoxy group, a pyrrolidine ring, and an aniline moiety. Its chemical structure includes the molecular formula and a molecular weight of approximately 235.30 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceuticals.
3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline is classified under the category of substituted anilines, specifically those containing heterocyclic amines. It can be sourced from various chemical suppliers and is often used in research laboratories for synthetic applications.
The synthesis of 3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline typically involves a nucleophilic substitution reaction. The most common synthetic route includes the reaction of 3-methoxy-4-hydroxyaniline with 2-(pyrrolidin-1-yl)ethyl bromide under basic conditions.
The molecular structure of 3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline can be visualized as follows:
Key structural data include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be used to confirm the structure, providing insights into functional groups present.
3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline involves its interaction with biological targets, such as receptors or enzymes. Pyrrolidine derivatives often modulate neurotransmitter systems or ion channels, influencing various biochemical pathways.
Research indicates that this compound may act as either an agonist or antagonist at specific receptors, leading to diverse biological responses. Further studies are necessary to elucidate its exact mechanisms in vivo.
Key chemical properties include:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline has several applications in scientific research:
This compound represents a valuable tool in both academic research and industrial applications, contributing to advancements in synthetic methodologies and drug development processes.
The chemical compound systematically named 3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline represents a structurally sophisticated aniline derivative of significant interest in medicinal chemistry and organic synthesis. Identified by CAS registry number 170229-92-2 [3], its molecular formula is C₁₃H₂₀N₂O₂ with a molecular weight of 236.31 g/mol [3]. The SMILES notation (NC₁=CC=C(OC)C(OCCN₂CCCC₂)=C₁) precisely encodes its molecular architecture: an aniline ring substituted at the meta-position by a methoxy group (–OCH₃) and at the para-position by a 2-(pyrrolidin-1-yl)ethoxy chain [3] [4]. This ethoxy linker (–OCH₂CH₂–) bridges the aromatic system and the pyrrolidine nitrogen, creating a semi-flexible tether that profoundly influences conformational behavior and intermolecular interactions.
The IUPAC name 3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]aniline [4] reflects strict adherence to substitutive nomenclature rules, positioning the compound within a broader family of N-heterocyclic aniline derivatives. Its structural taxonomy reveals three critical domains:
Table 1: Structural Analogs and Differentiating Features
Compound Name | CAS Number | Molecular Weight | Key Structural Differences |
---|---|---|---|
3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline | 170229-92-2 | 236.31 | Ether-linked pyrrolidine |
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | 50609-01-3 | 206.28 | Lacks methoxy group; para-substitution only [1] [2] |
3-Methoxy-4-(pyrrolidin-1-yl)aniline | 16089-42-2 | 192.26 | Direct N-attachment; no ethoxy linker [5] |
4-Methoxy-3-(4-methylpiperazin-1-yl)aniline | 148546-78-5 | 221.30 | Piperazine vs. pyrrolidine; methyl substitution [7] |
Computational analyses reveal significant physicochemical properties arising from this architecture. The molecule exhibits a topological polar surface area (TPSA) of 38.49 Ų [2], indicative of moderate polarity conducive to membrane permeability. Lipophilicity predictions show a consensus LogP value of 1.75 [2], positioning it within the optimal range for blood-brain barrier penetration. Water solubility is estimated at 1.41 mg/mL (ESOL model) [2], sufficient for biological evaluation without extensive formulation. These properties align with Lipinski's rule parameters (molecular weight <500, H-bond donors ≤1, H-bond acceptors ≤4, LogP <4.15) [2], underscoring its drug-like character.
Table 2: Computational Physicochemical Profiling
Property | Value | Prediction Method | Biological Relevance |
---|---|---|---|
Consensus LogP | 1.75 | XLOGP3/WLOGP/MLOGP | Optimal for membrane permeability |
Topological PSA | 38.49 Ų | Ertl 2000 method | Balanced passive diffusion |
Water Solubility (ESOL) | 1.41 mg/mL | Delaney 2004 method | Adequate for in vitro assays |
Rotatable Bonds | 4 | - | Conformational flexibility |
GI Absorption | High | BOILED-Egg model | Favorable oral bioavailability |
The strategic incorporation of pyrrolidine-containing ether scaffolds into bioactive molecules represents a transformative evolution in medicinal chemistry, with 3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline exemplifying contemporary advances. Historically, pyrrolidine ethers emerged from adrenergic agonist research in the mid-20th century, where compounds like pronethalol featured similar aryloxy-alkylamine motifs as β-blockers. The pyrrolidine ring specifically gained prominence as a bioisostere for piperazine, offering advantages in metabolic stability while retaining favorable physiochemical properties [2] [7]. This heterocycle maintains pKₐ values between 8-10, ensuring significant protonation at physiological pH, thereby enhancing interactions with biological targets through salt bridge formation and electrostatic complementarity.
The synthetic evolution of these architectures reveals significant milestones:
A pivotal transition occurred when researchers recognized the conformational effects imparted by the ethoxy linker. Unlike rigid analogs or direct heterocycle attachment, the –OCH₂CH₂– spacer enables adaptive pharmacophore positioning, allowing the pyrrolidine nitrogen to sample diverse spatial orientations relative to the aniline plane. This flexibility proved crucial in optimizing target engagement, particularly for G-protein coupled receptors (GPCRs) and kinase allosteric sites [7]. The compound's emergence coincides with medicinal chemistry's shift toward three-dimensional scaffolds, where saturated heterocycles like pyrrolidine reduce planarity and improve solubility and safety profiles compared to flat aromatic systems.
In contemporary drug discovery, this structural motif features prominently in targeted cancer therapeutics, as demonstrated by the aminosteroid derivative RM-581. This innovative compound incorporates a closely related aniline-pyrrolidine ether moiety linked to a steroidal core, exhibiting potent in vivo activity against resistant cancers including triple-negative breast and pancreatic carcinomas . RM-581 operates through induction of endoplasmic reticulum stress (ERS)-mediated apoptosis, a mechanism distinct from conventional cytotoxic agents. The compound's design specifically leverages the pyrrolidine-ethoxy-aniline subunit as a spatial organizer that optimally positions the quinoline-proline pharmacophore relative to the steroid scaffold. Synthetic routes to such advanced derivatives now emphasize chromatography-free processes, as evidenced by recent multigram syntheses using catalytic hydrogenation and recrystallization for purification , representing a paradigm shift from earlier labor-intensive approaches.
The structural progression of these compounds illustrates medicinal chemistry's iterative refinement:
This trajectory underscores the scaffold's enduring utility – its capacity to serve as a versatile molecular "connector" that balances hydrophilicity, conformational dynamics, and synthetic accessibility continues to drive innovation across therapeutic domains from oncology to CNS disorders.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1